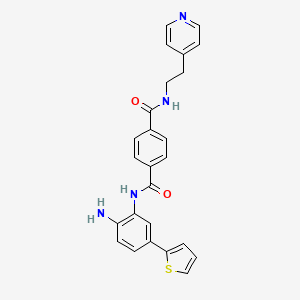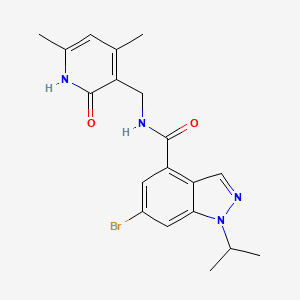![molecular formula C17H21N3O3S B10754626 4-[(Z)-(2-cyclohexylimino-4-methyl-1,3-thiazol-3-yl)iminomethyl]benzene-1,2,3-triol](/img/structure/B10754626.png)
4-[(Z)-(2-cyclohexylimino-4-methyl-1,3-thiazol-3-yl)iminomethyl]benzene-1,2,3-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(Z)-(2-cyclohexylimino-4-methyl-1,3-thiazol-3-yl)iminomethyl]benzene-1,2,3-triol is a useful research compound. Its molecular formula is C17H21N3O3S and its molecular weight is 347.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
准备方法
Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multi-step process. The first step involves the preparation of 2-cyclohexylimino-4-methyl-1,3-thiazole, which is achieved by reacting cyclohexylamine with 4-methyl-1,3-thiazole-2-carbaldehyde under acidic conditions. The resulting intermediate is then subjected to an imination reaction with benzene-1,2,3-triol in the presence of a suitable base to form the desired product.
Industrial Production Methods: For large-scale production, the synthesis process is optimized to ensure high yield and purity. This typically involves the use of automated reactors and continuous flow chemistry to maintain consistent reaction conditions. The purification of the final product is achieved through crystallization or chromatographic techniques.
化学反应分析
Types of Reactions:
Oxidation: The compound undergoes oxidation reactions, particularly at the hydroxyl groups, which can be converted to carbonyl functionalities under appropriate conditions.
Reduction: Reduction reactions may occur at the imine group, converting it to an amine.
Substitution: The thiazole ring is susceptible to electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO₄ or H₂O₂ can be used as oxidizing agents under acidic or basic conditions.
Reduction: NaBH₄ or LiAlH₄ are common reducing agents employed in the presence of an appropriate solvent.
Substitution: Halogenating agents such as NBS can introduce halogen substituents onto the thiazole ring.
Major Products:
Oxidation results in the formation of carbonyl-containing derivatives.
Reduction yields amine-containing products.
Substitution leads to halogenated thiazole derivatives.
4. Scientific Research Applications: The compound's diverse functional groups make it useful in various fields:
Chemistry: It serves as a starting material for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Potential as a biochemical probe due to its hydroxyl and imino functionalities.
Medicine: Investigated for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Utilized as an intermediate in the synthesis of dyes, polymers, and other specialty chemicals.
5. Mechanism of Action: The compound's mechanism of action is multifaceted, depending on its application:
Molecular Targets and Pathways:
Enzymatic Inhibition: The imine group may interact with active sites of enzymes, inhibiting their activity.
Signal Transduction Pathways: Hydroxyl groups could participate in hydrogen bonding and other interactions within biological systems, affecting cellular signal transduction.
6. Comparison with Similar Compounds: Comparing this compound to its analogs highlights its unique aspects:
4-[(Z)-(2-cyclohexylimino-4-methyl-1,3-thiazol-3-yl)iminomethyl]benzene-1,2-diol: (lacking one hydroxyl group) shows different solubility and reactivity profiles.
2-[(Z)-(2-cyclohexylimino-4-methyl-1,3-thiazol-3-yl)iminomethyl]benzene-1,3-diol: (a positional isomer) presents variations in its biological activity and stability.
属性
分子式 |
C17H21N3O3S |
|---|---|
分子量 |
347.4 g/mol |
IUPAC 名称 |
4-[(Z)-(2-cyclohexylimino-4-methyl-1,3-thiazol-3-yl)iminomethyl]benzene-1,2,3-triol |
InChI |
InChI=1S/C17H21N3O3S/c1-11-10-24-17(19-13-5-3-2-4-6-13)20(11)18-9-12-7-8-14(21)16(23)15(12)22/h7-10,13,21-23H,2-6H2,1H3/b18-9-,19-17? |
InChI 键 |
RGGFUBMUOVFZEF-DLHVAJNCSA-N |
手性 SMILES |
CC1=CSC(=NC2CCCCC2)N1/N=C\C3=C(C(=C(C=C3)O)O)O |
规范 SMILES |
CC1=CSC(=NC2CCCCC2)N1N=CC3=C(C(=C(C=C3)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[[[(4S,5S)-8-(3-cyclopentylprop-1-ynyl)-2-[(2S)-1-hydroxypropan-2-yl]-4-methyl-1,1-dioxo-4,5-dihydro-3H-6,1lambda6,2-benzoxathiazocin-5-yl]methyl-methylamino]methyl]benzoic acid](/img/structure/B10754551.png)
![ethyl (Z)-3-[5-(3-chlorophenyl)tetrazol-2-yl]prop-2-enoate](/img/structure/B10754559.png)

![4-[[[8-(3-cyclopentylprop-1-ynyl)-2-(1-hydroxypropan-2-yl)-4-methyl-1,1-dioxo-4,5-dihydro-3H-6,1lambda6,2-benzoxathiazocin-5-yl]methyl-methylamino]methyl]benzoic acid](/img/structure/B10754579.png)

![5-[2-(4-methoxyphenyl)ethynyl]-1-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2,3-dihydropyridin-6-one](/img/structure/B10754590.png)
![N-[(2R,3R)-3-methyl-2-[[methyl-[(4-phenoxyphenyl)methyl]amino]methyl]-6-oxo-5-propan-2-yl-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]pyridine-4-carboxamide](/img/structure/B10754592.png)
![3-(1,3-benzodioxol-5-yl)-1-[[(4R,5R)-2-[(2R)-1-hydroxypropan-2-yl]-4-methyl-1,1-dioxo-8-(2-pyridin-4-ylethynyl)-4,5-dihydro-3H-6,1$l^{6},2-benzoxathiazocin-5-yl]methyl]-1-methylurea](/img/structure/B10754595.png)
![(8S,9R)-9-[[2,3-dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]methyl]-6-[(2R)-1-hydroxypropan-2-yl]-8-methyl-10-oxa-1,6,13,14-tetrazabicyclo[10.2.1]pentadeca-12(15),13-dien-5-one](/img/structure/B10754608.png)
![4-[[[(2S,3R)-9-[[(4-fluoroanilino)-oxomethyl]amino]-5-[(2R)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-2,3,4,7-tetrahydro-1,5-benzoxazonin-2-yl]methyl-methylamino]methyl]benzoic acid](/img/structure/B10754615.png)
![N-(2-aminophenyl)-4-[[[5-(1-hydroxypropan-2-yl)-3-methyl-6-oxo-10-(phenylcarbamoylamino)-3,4-dihydro-2H-1,5-benzoxazocin-2-yl]methyl-methylamino]methyl]benzamide](/img/structure/B10754616.png)
![N-(4-amino-4'-fluoro-[1,1'-biphenyl]-3-yl)-3-((dimethylamino)methyl)azetidine-1-carboxamide](/img/structure/B10754627.png)
![2-tert-butylsulfinyl-3-(2-hydroxyethyl)-4-[3-(2-methoxyphenyl)phenyl]-N-(pyridin-4-ylmethyl)-1,3-dihydropyrrolo[3,4-c]pyridine-6-carboxamide](/img/structure/B10754631.png)
![4-fluoro-N-[2-(hydroxymethyl)-6-[2-oxo-2-(pyrimidin-4-ylmethylamino)ethyl]oxan-3-yl]benzamide](/img/structure/B10754641.png)
